1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione
Description
1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione is a synthetic organic compound belonging to the class of indoloquinazolines This compound is characterized by its unique structure, which includes a fused indole and quinazoline ring system
Properties
IUPAC Name |
1,3,7,9-tetramethylindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-9-5-11(3)15-13(7-9)20-18-17(22)16-12(4)6-10(2)8-14(16)21(18)19(15)23/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQXMZADIQHTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C3C(=O)C4=C(C=C(C=C4N3C2=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione typically involves the condensation of appropriate indole and quinazoline precursors. One common method involves the reaction of 1,3,7,9-tetramethylindole with a quinazoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, microwave-assisted synthesis has been explored to enhance reaction rates and yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being investigated to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It exhibits biological activity, making it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tryptanthrin: Another indoloquinazoline derivative with notable biological activity.
Quinazoline: A parent compound with a simpler structure but significant pharmacological properties.
Indole: A fundamental building block in organic chemistry with diverse applications.
Uniqueness
1,3,7,9-Tetramethylindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct electronic and steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
